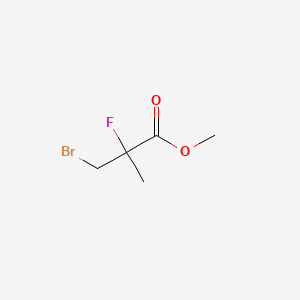

Methyl 3-bromo-2-fluoro-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 3-bromo-2-fluoro-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrFO2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPMIIDZZPEMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-54-0 | |

| Record name | methyl 3-bromo-2-fluoro-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Bromo 2 Fluoro 2 Methylpropanoate

Direct Halogenation Approaches

Direct halogenation methods aim to introduce both bromine and fluorine atoms across a double bond in a single conceptual transformation. The primary precursor for such an approach is an unsaturated ester, which allows for the simultaneous formation of the carbon-bromine and carbon-fluorine bonds.

Bromofluorination Reactions: "BrF" Addition to Methyl Methacrylate (B99206) Precursors

The synthesis of Methyl 3-bromo-2-fluoro-2-methylpropanoate can be envisioned through the direct bromofluorination of methyl methacrylate. This reaction involves the electrophilic addition of a bromine cation ("Br+") to the alkene, followed by the nucleophilic addition of a fluoride (B91410) anion ("F-"). While a reagent of the composition "BrF" is highly unstable, its synthetic equivalent can be generated in situ using a combination of a bromine source and a fluoride source.

A common method employs an N-bromoamide, such as N-bromosuccinimide (NBS), as the source of the electrophilic bromine. The reaction is conducted in the presence of a nucleophilic fluoride source. Various fluoride reagents can be utilized, including hydrogen fluoride-pyridine complex (Olah's reagent) or silver fluoride (AgF). The reaction proceeds through the formation of a cyclic bromonium ion intermediate after the initial attack of the electrophilic bromine on the methyl methacrylate double bond. libretexts.orglibretexts.org

Regio- and Stereoselectivity in Halogen Addition to Unsaturated Esters

The addition of mixed halogens to α,β-unsaturated esters like methyl methacrylate is governed by principles of regioselectivity and stereoselectivity. The regiochemical outcome—determining which carbon binds to the bromine and which to the fluorine—is dictated by the stability of the intermediate. In the case of methyl methacrylate, the initial electrophilic attack by bromine forms a bridged bromonium ion. libretexts.org Due to the electron-withdrawing nature of the ester group, the subsequent nucleophilic attack by the fluoride ion occurs at the more substituted carbon (C2). This is because the C2 carbon can better accommodate the partial positive charge that develops during the ring-opening of the bromonium ion. acs.org This preferential attack results in the formation of the desired 3-bromo-2-fluoro regioisomer.

The stereochemistry of the addition is typically anti, meaning the bromine and fluorine atoms add to opposite faces of the original double bond. libretexts.orglibretexts.org This is a consequence of the reaction mechanism where the fluoride nucleophile attacks the carbon of the cyclic bromonium ion from the side opposite to the bulky bromine bridge, in a manner analogous to an SN2 reaction. libretexts.orglibretexts.org

Indirect Synthetic Routes via Precursor Derivatization

Indirect routes involve the sequential introduction of the fluorine and bromine atoms onto a propanoate scaffold. These multi-step approaches can offer greater control over the stereochemistry at the C2 position.

Stereoselective Introduction of Fluorine to Propanoate Scaffolds

A key strategy in indirect synthesis is the initial preparation of an α-fluoro-α-methylpropanoate ester. This can be achieved through the electrophilic fluorination of a corresponding enolate or silyl (B83357) enol ether precursor. nih.gov For instance, methyl 2-methylpropanoate (B1197409) can be treated with a strong base, such as lithium diisopropylamide (LDA), to form its enolate. This enolate can then be reacted with an electrophilic fluorinating agent.

Commonly used electrophilic fluorine sources include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govwikipedia.org The use of chiral auxiliaries or catalysts in this step can enable the stereoselective construction of a fluorinated chiral carbon center, which is a significant challenge in fluoro-organic chemistry. nih.govnih.gov

| Reagent Abbreviation | Full Chemical Name | Typical Application |

|---|---|---|

| NFSI | N-Fluorobenzenesulfonimide | Fluorination of enolates and silyl enol ethers nih.govwikipedia.org |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of a wide range of nucleophiles, including enol esters nih.gov |

Bromination Strategies for α-Fluorinated Esters

Once the α-fluoro ester intermediate, methyl 2-fluoro-2-methylpropanoate, is synthesized, the next step is the introduction of a bromine atom at the C3 position. A plausible method for this transformation is a free-radical bromination. This type of reaction typically involves a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). The reaction proceeds by abstraction of a hydrogen atom from one of the methyl groups (C3) to form a carbon-centered radical, which then reacts with NBS to form the C-Br bond. youtube.comorganic-chemistry.org

Alternatively, if a precursor such as methyl 2-fluoro-2-methyl-2-propenoate could be prepared, the bromine could be introduced via an anti-Markovnikov radical addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). orgoreview.comchemistrysteps.commasterorganicchemistry.com This would selectively place the bromine atom on the terminal carbon of the double bond.

Green Chemistry Considerations in Halogenated Ester Synthesis

The synthesis of halogenated compounds often involves reagents and solvents with significant environmental and safety concerns. Applying the principles of green chemistry seeks to mitigate these issues.

In the context of synthesizing this compound, several greener alternatives can be considered. The use of molecular bromine (Br₂) is hazardous due to its high toxicity and corrosiveness. wordpress.com Safer alternatives for bromination include N-bromosuccinimide or systems that generate bromine in situ, such as an aqueous bromide-bromate solution, which can be more environmentally benign. chemindigest.comcambridgescholars.com

Solvent choice is another critical aspect of green chemistry. Traditional halogenation reactions often use chlorinated solvents like carbon tetrachloride (CCl₄), which are toxic and environmentally persistent. rsc.org Replacing these with more sustainable solvents is a key goal. Diethyl carbonate and acetonitrile (B52724) have been explored as greener alternatives for radical brominations. rsc.orgrsc.org Furthermore, developing reactions in biorenewable solvents or in solvent-free conditions represents a significant advance in sustainable chemical manufacturing. usc.eduossila.com

Enzymatic halogenation presents a promising frontier for green chemistry. mdpi.com Haloperoxidase enzymes can catalyze the halogenation of organic substrates with high regio- and stereoselectivity under mild, aqueous conditions, using simple halide salts and hydrogen peroxide. mdpi.comacs.orgnih.gov While the application of these biocatalysts to highly specialized, non-natural substrates like α-fluoro esters is still an area of active research, it offers a potential future pathway for the sustainable synthesis of complex halogenated molecules. chemrxiv.org

| Conventional Method | Greener Alternative | Advantage |

|---|---|---|

| Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) or Bromide/Bromate solution | Safer handling, reduced toxicity wordpress.comchemindigest.com |

| Chlorinated Solvents (e.g., CCl₄) | Acetonitrile, Diethyl Carbonate, Water | Reduced environmental impact and toxicity rsc.orgrsc.orgusc.edu |

| Chemical Catalysts/Reagents | Enzymatic Halogenation (e.g., Haloperoxidases) | High selectivity, mild aqueous conditions, biodegradable catalyst mdpi.comnih.gov |

Reactivity and Transformation Pathways of Methyl 3 Bromo 2 Fluoro 2 Methylpropanoate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine in methyl 3-bromo-2-fluoro-2-methylpropanoate is susceptible to attack by nucleophiles. This reactivity is characteristic of α-halocarbonyl compounds, which can undergo nucleophilic substitution, often through an S(_N)2 mechanism. jove.comjove.com

The primary carbon bearing the bromine atom is sterically accessible, favoring S(_N)2 reactions. The adjacent ester group can influence the reaction rate. acs.orgstackexchange.com A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of S(_N)2 Reactions with this compound

| Nucleophile | Product |

|---|---|

| Azide (N(_3)(-)) | Methyl 3-azido-2-fluoro-2-methylpropanoate |

| Cyanide (CN(-)) | Methyl 3-cyano-2-fluoro-2-methylpropanoate |

| Thiolates (RS(-)) | Methyl 2-fluoro-2-methyl-3-(alkylthio)propanoate |

If a nucleophilic moiety is present within the same molecule, intramolecular cyclization can occur. This process is a powerful strategy for the synthesis of cyclic compounds. For instance, if the ester were hydrolyzed to a carboxylic acid and a nucleophile were present at an appropriate position, intramolecular lactonization could be envisioned. While specific examples for this compound are not prevalent in the literature, the principle is well-established for similar halo-esters. nih.govrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in alkyl halides can be activated by transition metal catalysts, enabling cross-coupling reactions with a wide array of coupling partners. rsc.org

Palladium complexes are highly effective catalysts for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.org In the case of this compound, this would lead to the formation of a new carbon-carbon bond at the C3 position. The reaction typically employs a palladium catalyst and a base. nih.govnih.govorgsyn.orgresearchgate.net

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide. wikipedia.orgorganic-chemistry.org This reaction would provide a route to various 3-amino-2-fluoro-2-methylpropanoate derivatives. researchgate.netresearchgate.netchemspider.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)(_2)/phosphine ligand, Base | 3-Aryl-2-fluoro-2-methylpropanoate |

Nickel and iron catalysts have emerged as more sustainable and cost-effective alternatives to palladium for cross-coupling reactions. nih.govnsf.gov

Nickel-Catalyzed Couplings: Nickel complexes can catalyze the coupling of alkyl halides with various organometallic reagents, including organozinc and Grignard reagents. acs.orgthieme-connect.comresearchgate.net These reactions are often tolerant of a wide range of functional groups. beilstein-journals.org

Iron-Catalyzed Couplings: Iron-catalyzed cross-coupling reactions have gained significant attention due to the low cost and low toxicity of iron. princeton.edunih.gov These reactions often proceed via radical pathways and can be used to couple alkyl halides with Grignard reagents or other organometallic partners. researchgate.netchemrxiv.org

Table 3: Potential Nickel- and Iron-Catalyzed Cross-Coupling Reactions

| Catalyst | Coupling Partner | Product Type |

|---|---|---|

| Nickel | Organozinc reagent (R-ZnX) | 3-Alkyl/Aryl-2-fluoro-2-methylpropanoate |

Reduction Reactions

The carbon-bromine bond can be reduced to a carbon-hydrogen bond. This transformation can be achieved using various reducing agents. Common methods for the reduction of α-halo ketones and esters include the use of metal hydrides, dissolving metals, or catalytic hydrogenation. wikipedia.org For instance, reductive dehalogenation can be achieved using reagents like sodium borohydride (B1222165) in the presence of a catalyst or using radical-based reducing agents. researchgate.net The reduction of α-halo esters can also be accomplished through processes like decarboxylative olefination under specific conditions. rsc.orgrsc.org

Selective Reduction of the Ester Functional Group

The selective reduction of the ester group in this compound to the corresponding alcohol, 3-bromo-2-fluoro-2-methylpropan-1-ol, while preserving the carbon-bromine bond, presents a significant challenge due to the comparable reactivity of both functionalities toward many reducing agents. However, modern synthetic methods offer pathways to achieve such selectivity.

One promising approach involves the use of specialized borane (B79455) reagents. For instance, "fiddler crab-type" borane catalysts have demonstrated the ability to selectively reduce aliphatic esters to the corresponding acetals with high efficiency, even in the presence of halide substituents such as fluorine, chlorine, and bromine. This methodology is tolerant of various sensitive functional groups, suggesting its potential applicability to this compound. The reaction typically proceeds under mild conditions, offering a high degree of chemoselectivity.

Another strategy employs hydrosilylation, which has been shown to be effective for the partial reduction of esters. This method can accommodate substrates with multiple substituents at the α-position, including fluorine atoms. This suggests that this compound could be a viable substrate for such a transformation.

The following table summarizes potential reagents for the selective reduction of the ester group, based on analogous systems:

| Reagent/System | Product | Potential for Selectivity |

| Fiddler Crab-Type Borane Catalysts | Acetal | High |

| Hydrosilylation | Silyl (B83357) Acetal | High |

It is important to note that while these methods show promise, their application to this compound would require experimental validation to optimize reaction conditions and confirm selectivity.

Reductive Debromination Methodologies

The removal of the bromine atom from this compound can be achieved through various reductive debromination methods. Radical reduction is a particularly effective approach for this transformation.

By analogy, the stereoselective radical reduction of α-bromo-α-fluoro-β-hydroxy esters using tributyltin hydride in the presence of a radical initiator like triethylborane (B153662) has been shown to proceed with high efficiency and stereocontrol. This suggests that a similar approach could be applied to this compound to yield Methyl 2-fluoro-2-methylpropanoate. The reaction mechanism involves the generation of a radical at the carbon bearing the bromine, which is then quenched by a hydrogen atom from the tin hydride.

Alternative methods for reductive debromination could involve the use of other radical-based reagents or catalytic hydrogenation under specific conditions that favor cleavage of the C-Br bond over reduction of the ester. For instance, a radical nitration-debromination sequence has been demonstrated for α-bromo-α-fluoroalkenes, indicating the feasibility of targeting the C-Br bond in the presence of a fluorine atom. figshare.com

The table below outlines potential methodologies for the reductive debromination of this compound:

| Reagent/System | Product | Key Features |

| Tributyltin Hydride / Triethylborane | Methyl 2-fluoro-2-methylpropanoate | Radical-based, potential for stereocontrol |

| Catalytic Hydrogenation (e.g., Pd/C) | Methyl 2-fluoro-2-methylpropanoate | Requires careful optimization to avoid ester reduction |

Radical Reactions and Mechanistic Investigations

The presence of a bromine atom makes this compound a suitable precursor for a variety of radical-mediated transformations.

Participation in Atom Transfer Radical Processes (e.g., ATRP initiation by analogy)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers. sigmaaldrich.com The initiator in ATRP is typically an alkyl halide, and the structure of this compound makes it a potential candidate for this role. cmu.edu

By analogy with other 2-bromo-2-methylpropionate initiators, such as ethyl 2-bromoisobutyrate, it is expected that this compound could initiate the polymerization of various monomers like styrenes and (meth)acrylates. cmu.eduresearchgate.net The initiation process would involve the abstraction of the bromine atom by a transition metal catalyst (commonly a copper(I) complex) to form a carbon-centered radical, which then adds to the monomer to begin the polymer chain growth. The presence of the α-fluoro and α-methyl groups may influence the rate of initiation and the stability of the resulting radical.

Radical Cascade Reactions and Stereochemical Control

This compound can potentially participate in radical cascade reactions, where a sequence of intramolecular and/or intermolecular radical additions leads to the rapid construction of complex molecular architectures.

A relevant example is the asymmetric three-component radical cascade reaction involving diethyl 2-bromo-2-fluoro-malonate and methyl 2-bromo-2-methylpropanoate. acs.org In this reaction, a radical is generated from the bromoester and participates in a cascade process involving a 2-vinylcyclopropyl ketone and an N-aryl α-amino acid ester. This demonstrates the feasibility of using α-bromo-α-fluoroesters as precursors for complex radical transformations with stereochemical control. acs.org The stereochemical outcome of such reactions is often influenced by the chiral catalyst used. acs.org

Another analogous reaction is the radical 1,2-N-shift/C-H bond coupling of methyl 3-bromo-2-(dibenzylamino)propanoate, which proceeds via a radical cascade mechanism. chemrxiv.org This highlights the potential for the radical generated from this compound to undergo subsequent transformations.

Stereochemical Aspects of Reactivity

The presence of a stereocenter at the α-carbon in derivatives of this compound opens up possibilities for stereoselective reactions.

Chiral Induction in Derivatization Reactions

When a chiral center is introduced into the molecule, for example, through enantioselective synthesis or resolution, subsequent reactions can proceed with a high degree of stereochemical control.

For instance, in the context of α-fluoro esters, stereoselective Michael additions have been achieved using chiral organobifunctional catalysts. pnas.org This suggests that if a chiral version of this compound were available, its derivatization could lead to products with high enantiomeric excess.

Furthermore, the stereoselective synthesis of α-fluoro-imides has been demonstrated through the fluorination of chiral enamides. nih.gov This highlights the ability to control the stereochemistry at a fluorine-bearing carbon center. Similarly, the enantioselective synthesis of α,α-chlorofluoro carbonyl compounds has been reported, showcasing the potential for creating chiral quaternary centers containing fluorine. nih.gov These examples underscore the potential for achieving high levels of chiral induction in reactions involving derivatives of this compound.

The stereoselective synthesis of optically active α-methyl esters has also been achieved from α-hydroxyesters, indicating that transformations at the α-position can be conducted with high stereofidelity. usc.edu

Diastereoselective and Enantioselective Transformations of this compound

A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the diastereoselective and enantioselective transformations of this compound. While the fields of asymmetric synthesis and stereoselective reactions involving fluorinated compounds are active areas of research, investigations focusing on this particular substrate have not been prominently reported.

The inherent structural features of this compound, specifically the quaternary stereocenter at the C2 position containing a fluorine atom, and the bromine atom at the adjacent C3 position, present a unique template for potential stereocontrolled reactions. In theory, the electronic and steric properties of the fluorine and bromine substituents could influence the facial selectivity of nucleophilic or electrophilic attacks, or direct the stereochemical outcome of reactions involving nearby functional groups. However, without specific experimental data, any discussion of potential diastereoselective or enantioselective pathways remains speculative.

General methodologies for achieving diastereoselectivity and enantioselectivity in related fluorinated molecules often involve the use of chiral catalysts, auxiliaries, or reagents that can differentiate between the prochiral faces of a substrate or control the trajectory of an incoming reactant. These strategies are widely applied in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications.

Despite the theoretical potential for such transformations, dedicated research on this compound to establish its behavior in diastereoselective and enantioselective reactions is not available in the public domain. Consequently, no detailed research findings or data tables on its specific reactivity under these conditions can be presented. Further investigation would be required to explore and document the stereochemical outcomes of reactions involving this compound.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Methyl 3-bromo-2-fluoro-2-methylpropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multidimensional techniques, offers a detailed picture of its structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The methyl ester protons (-OCH₃) are expected to appear as a singlet, typically in the range of 3.7-3.9 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons of the C2-methyl group (-CH₃) would also likely appear as a singlet, though its chemical shift will be influenced by the neighboring fluorine and bromine atoms. The two protons on the C3 carbon (-CH₂Br), being diastereotopic due to the adjacent chiral center at C2, are expected to present as two separate signals, each likely appearing as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the fluorine atom. The presence of the electronegative bromine atom would shift these signals downfield.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | ~3.8 | Singlet (s) | N/A |

| C2-CH₃ | ~1.6 | Doublet (d) | ³J(H,F) ≈ 20 Hz |

| -CH₂Br (Ha) | ~3.7 | Doublet of doublets (dd) | ²J(Ha,Hb) ≈ 10-12 Hz, ³J(Ha,F) ≈ 15-20 Hz |

| -CH₂Br (Hb) | ~3.9 | Doublet of doublets (dd) | ²J(Ha,Hb) ≈ 10-12 Hz, ³J(Hb,F) ≈ 15-20 Hz |

Note: The predicted data is based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The quaternary carbon at the C2 position, bonded to both a fluorine and a methyl group, will show a characteristic shift and will be split into a doublet due to coupling with the fluorine atom. The carbon of the methyl ester group (-OCH₃) will appear in the typical region for such groups, around 50-55 ppm. The C2-methyl carbon will also be split into a doublet due to two-bond coupling with the fluorine. The C3 carbon, attached to the bromine atom, will have a chemical shift influenced by the heavy atom effect of bromine.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O | ~170 | Singlet (s) | N/A |

| C2 | ~95 | Doublet (d) | ¹J(C,F) ≈ 180-200 Hz |

| -OCH₃ | ~53 | Singlet (s) | N/A |

| C2-CH₃ | ~20 | Doublet (d) | ²J(C,F) ≈ 20-25 Hz |

| C3 (-CH₂Br) | ~35 | Doublet (d) | ²J(C,F) ≈ 15-20 Hz |

Note: The predicted data is based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single fluorine environment is present. The chemical shift of the fluorine atom at the C2 position is expected to be influenced by the surrounding substituents. The signal will likely appear as a quartet of triplets or a more complex multiplet due to coupling with the three protons of the C2-methyl group and the two diastereotopic protons on the C3 carbon.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C2-F | ~ -180 to -200 | Multiplet (m) | ³J(F,H) with C2-CH₃ ≈ 20 Hz, ³J(F,H) with -CH₂Br ≈ 15-20 Hz |

Note: The predicted data is based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary. Chemical shifts are referenced to CFCl₃.

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While there are limited proton-proton couplings in this molecule, it could help confirm the geminal coupling between the diastereotopic protons of the -CH₂Br group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be crucial for definitively assigning the ¹H and ¹³C signals for the -OCH₃, C2-CH₃, and -CH₂Br groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the protons of the -OCH₃ group and the carbonyl carbon, and between the protons of the C2-CH₃ group and the C2 and carbonyl carbons. These correlations are vital for confirming the connectivity of the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. NOESY correlations could help to determine the preferred conformation of the molecule by showing through-space interactions between different proton groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement. However, in this molecule, fragmentation is likely to be dominated by the cleavage of bonds adjacent to the halogen atoms.

Predicted Major Fragmentation Pathways and Key Ions

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ & [M+2]⁺ | [C₅H₈BrFO₂]⁺ | Molecular ion |

| [M-31]⁺ & [M-31+2]⁺ | [C₄H₅BrFO]⁺ | Loss of ·OCH₃ |

| [M-59]⁺ & [M-59+2]⁺ | [C₃H₅BrF]⁺ | Loss of ·COOCH₃ |

| [M-79/81]⁺ | [C₅H₈FO₂]⁺ | Loss of ·Br |

| 120/122 | [C₃H₅BrF]⁺ | α-cleavage with loss of the ester group |

| 101 | [C₄H₆FO₂]⁺ | Loss of ·Br and subsequent rearrangement |

| 59 | [COOCH₃]⁺ | Acylium ion |

Note: The predicted data is based on the analysis of fragmentation patterns of similar halogenated esters. Actual experimental results may show additional or different fragments. The presence of both fluorine and bromine will lead to a complex and informative fragmentation pattern, allowing for detailed structural confirmation.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C₅H₈BrFO₂, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 m/z units (the M+ and M+2 peaks), of nearly equal intensity. This distinctive pattern serves as a key indicator for the presence of a single bromine atom in the molecule.

The precise monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O), provides a unique identifier for the compound, allowing for its differentiation from other molecules with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈BrFO₂ |

| Calculated Monoisotopic Mass ([M]⁺ for ⁷⁹Br) | 197.9715 u |

| Calculated Monoisotopic Mass ([M+2]⁺ for ⁸¹Br) | 199.9694 u |

| Theoretical Isotopic Abundance Ratio (⁷⁹Br/⁸¹Br) | ~1.00 : 0.97 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the molecular structure, functional groups, and conformational isomers of this compound.

The vibrational spectrum of this compound is characterized by the distinct stretching and bending modes of its functional groups. The analysis of these vibrational frequencies provides a molecular fingerprint, confirming the presence of key structural motifs.

Carbonyl Group (C=O): The ester carbonyl group gives rise to a strong and sharp absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. The exact position of this band can be influenced by the electronegativity of the adjacent substituents. In Raman spectroscopy, the C=O stretch also produces a distinct, though generally weaker, signal.

C-O-C Stretching: The ester linkage is further characterized by C-O-C stretching vibrations. Asymmetric and symmetric stretching modes are expected to appear in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹.

C-F and C-Br Stretching: The carbon-halogen bonds exhibit characteristic vibrational frequencies. The C-F stretching vibration is typically observed as a strong absorption in the IR spectrum in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration occurs at lower wavenumbers, usually in the 500-650 cm⁻¹ range, and is often more prominent in the Raman spectrum.

Methyl and Methylene Groups (CH₃ and CH₂): The aliphatic portions of the molecule give rise to characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C=O (Ester) | Stretching | 1735 - 1750 | Strong | Medium |

| C-O-C (Ester) | Asymmetric Stretching | 1150 - 1300 | Strong | Weak |

| C-O-C (Ester) | Symmetric Stretching | 1000 - 1100 | Medium | Weak |

| C-F | Stretching | 1000 - 1400 | Strong | Weak |

| C-Br | Stretching | 500 - 650 | Medium | Strong |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium | Medium |

| C-H (Alkyl) | Bending | 1350 - 1470 | Medium | Medium |

Due to the presence of several single bonds, this compound can exist in multiple conformational states, or rotamers. These different spatial arrangements of atoms can lead to subtle but measurable differences in the vibrational spectra. By analyzing the IR and Raman spectra, often in conjunction with computational modeling, it is possible to identify the most stable conformers and potentially study their equilibrium.

Changes in the position and intensity of certain vibrational bands, particularly those in the fingerprint region (below 1500 cm⁻¹), can be correlated with specific rotational isomers. For instance, the C-F and C-Br stretching and bending modes are sensitive to the dihedral angles within the molecule. By comparing experimental spectra with theoretically predicted spectra for different conformers, the predominant conformation in a given state (e.g., liquid, solid, or in solution) can be determined. Temperature-dependent studies of the vibrational spectra can also provide information on the energy differences between the various conformers.

Computational Chemistry and Mechanistic Probing

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, independent of its environment. These methods, rooted in quantum mechanics, can predict a molecule's electronic structure, reactivity, and the energetics of chemical reactions. For a molecule like Methyl 3-bromo-2-fluoro-2-methylpropanoate, which features multiple functional groups and stereogenic centers, these calculations provide invaluable insights.

The electronic structure of this compound is significantly influenced by the presence of highly electronegative fluorine and bromine atoms, as well as the ester functional group. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model this.

Calculations would likely reveal a significant polarization of the carbon-halogen bonds, with the carbon atom attached to fluorine (C2) and the carbon atom attached to bromine (C3) bearing partial positive charges. The fluorine atom, being more electronegative than bromine, would induce a stronger inductive effect. The ester group also contributes to the electronic landscape, with the carbonyl carbon being electrophilic.

Reactivity predictions can be derived from the analysis of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized around the bromine atom and the non-bonding oxygen atoms of the ester group, indicating these are sites susceptible to electrophilic attack. The LUMO is likely to be centered on the C-Br antibonding orbital, suggesting that this is the most probable site for nucleophilic attack, leading to the displacement of the bromide ion. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. mdpi.com

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -10.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 9.7 eV | Suggests high kinetic stability |

| Dipole Moment | ~2.5 D | Indicates a polar molecule |

Note: The values in this table are hypothetical and are intended for illustrative purposes, based on typical values for similar halogenated esters.

Transition state modeling is a powerful computational tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction pathway to investigate would be nucleophilic substitution, where the bromide ion acts as a leaving group.

Given the structure of the molecule (a tertiary carbon at the C2 position), the nucleophilic substitution could potentially proceed through an SN1 or SN2 mechanism. However, the presence of the electron-withdrawing fluorine and ester groups would destabilize a potential carbocation intermediate, making a pure SN1 pathway less likely. ncert.nic.in A concerted SN2 mechanism is also possible, though sterically hindered. chemguide.co.uk

Computational modeling of the reaction with a nucleophile (e.g., a hydroxide (B78521) ion) would involve locating the transition state structure and calculating its energy. This would provide the activation energy barrier for the reaction, allowing for a prediction of the reaction rate. The geometry of the transition state would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes. For an SN2 reaction, a pentacoordinate carbon center would be expected in the transition state. chemguide.co.uk

Illustrative Data Table: Calculated Activation Energies for Nucleophilic Substitution

| Reaction Pathway | Nucleophile | Predicted Activation Energy (kcal/mol) |

| SN2 | OH⁻ | 25 |

| SN1 (rate-determining step) | OH⁻ | 35 |

Note: The values in this table are hypothetical and are intended for illustrative purposes.

The presence of rotatable single bonds in this compound gives rise to various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation.

Computational methods can be used to perform a systematic search of the conformational space by rotating around the C2-C3 and C1-C2 bonds. For each resulting geometry, an energy minimization calculation is performed to find the nearest local energy minimum. Studies on similar 2-fluoroesters have shown that the conformational equilibrium is influenced by a combination of steric and electronic effects, including hyperconjugation. rsc.org

For this compound, the interactions between the bulky bromine atom, the methyl group, the fluorine atom, and the ester group will be the primary determinants of the conformational landscape. The most stable conformers are likely to be those that minimize steric repulsion between these groups.

Illustrative Data Table: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (Br-C3-C2-F) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.5 |

Note: The values in this table are hypothetical and are intended for illustrative purposes.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time.

MD simulations can provide a detailed picture of the conformational flexibility of this compound in the gas phase and in different solvents. By simulating the trajectory of the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states and determine their populations at a given temperature. This provides a more realistic view of the molecule's behavior compared to the static picture from energy minimization calculations.

The simulations would likely show that in the gas phase, the molecule explores a wider range of conformations, while in a solvent, the conformational landscape may be more restricted due to interactions with solvent molecules.

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study these solvent effects.

For a nucleophilic substitution reaction of this compound, MD simulations can be used to model the solvation of the reactants, the transition state, and the products. In polar protic solvents, hydrogen bonding interactions with the fluorine and oxygen atoms of the ester group would be expected. These interactions can stabilize the transition state and influence the reaction rate. In nonpolar solvents, the solvation effects would be weaker.

By calculating the free energy profile of the reaction in different solvents, it is possible to predict how the solvent will affect the reaction kinetics. For instance, polar solvents are known to accelerate SN1 reactions by stabilizing the carbocation intermediate and the leaving group. ncert.nic.in For SN2 reactions, the effect of the solvent is more complex and depends on the nature of the nucleophile and the leaving group. chemguide.co.uk

Illustrative Data Table: Predicted Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant | Predicted Relative Rate Constant |

| Water | 78.4 | 10 |

| Methanol | 32.7 | 5 |

| Acetonitrile (B52724) | 37.5 | 2 |

| Hexane | 1.9 | 1 |

Note: The values in this table are hypothetical and are intended for illustrative purposes, assuming a reaction mechanism that is favored by polar solvents.

Applications As a Versatile Synthetic Building Block

Synthesis of Complex Fluorinated Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This includes enhancing thermal stability, modulating lipophilicity, and improving metabolic stability in pharmaceuticals. Methyl 3-bromo-2-fluoro-2-methylpropanoate provides a direct and efficient route for incorporating a fluorinated quaternary center into various molecular frameworks.

The primary reactivity of this compound lies in the nucleophilic displacement of its bromine atom. This allows for the straightforward synthesis of a wide array of β-substituted α-fluoro-α-methylpropanoates. Various nucleophiles can be employed to create new carbon-heteroatom or carbon-carbon bonds, leading to diverse molecular structures.

For instance, reaction with nitrogen, oxygen, or sulfur-based nucleophiles can introduce functionalities essential for pharmaceutical and material science applications. This versatility makes it a key precursor for molecules that are otherwise challenging to synthesize.

| Nucleophile | Reactant | Resulting β-Substituent | Product Class |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide | -N₃ | β-Azido-α-fluoropropanoate |

| Thiolate (RS⁻) | Sodium Thiophenoxide | -SPh | β-Thiophenyl-α-fluoropropanoate |

| Amine (R₂NH) | Piperidine | -NC₅H₁₀ | β-Amino-α-fluoropropanoate |

| Cyanide (CN⁻) | Potassium Cyanide | -CN | β-Cyano-α-fluoropropanoate |

The unique structural motif offered by this compound is instrumental in the development of new molecular scaffolds. By incorporating this building block, chemists can design and synthesize novel fluorinated compounds for applications in materials science, such as advanced polymers and liquid crystals. The presence of fluorine can bestow desirable properties like low surface energy, high thermal resistance, and specific optical characteristics. For example, fluorinated acrylates have been investigated for their utility in creating copolymers with specific properties. researchgate.netchemrxiv.org The synthesis of such specialized monomers can be envisioned starting from versatile intermediates like this compound.

Role in the Synthesis of Chiral Compounds

Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule often dictates its biological activity. This compound serves as a prochiral electrophile, making it a valuable component in asymmetric synthesis to create enantiomerically pure or enriched compounds.

Non-natural amino acids are critical components in medicinal chemistry and protein engineering, with fluorinated variants being particularly important for modulating peptide and protein properties. nih.gov A powerful strategy for synthesizing these custom amino acids involves the use of chiral nickel(II) complexes derived from Schiff bases of glycine (B1666218) or alanine. nih.govmdpi.com

In this context, this compound can be used as an alkylating agent. The reaction of the chiral Ni(II) complex, which acts as a nucleophilic glycine equivalent, with the bromo-fluoro ester proceeds with high stereoselectivity. This diastereoselective alkylation, followed by hydrolysis of the complex, yields non-natural amino acids containing the α-fluoro-α-methyl moiety, which are difficult to access through other methods. This approach allows for the creation of tailor-made amino acids with high enantiomeric purity. nih.govmdpi.com

| Chiral Nucleophile | Electrophile | Key Transformation | Final Product Class | Reference |

|---|---|---|---|---|

| Chiral Ni(II) complex of Glycine Schiff Base | This compound | Stereoselective Alkylation | Enantiopure fluorinated non-natural amino acids | nih.govmdpi.com |

Beyond its use with metallic complexes, this compound is suitable for methodologies employing chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

In a typical sequence, a substrate is attached to a chiral auxiliary, which then directs the stereoselective reaction with this compound. The steric and electronic properties of the auxiliary guide the approach of the electrophile to one face of the nucleophilic substrate, resulting in a single diastereomer. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. This method has proven robust for creating stereocenters, including quaternary ones, in various synthetic contexts. mdpi.com

Intermediate in Agrochemical and Specialty Chemical Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of complex organic molecules that can interact with specific biological targets. Halogenated compounds are frequently used as key intermediates in this industry. nbinno.com The presence of a fluorine atom in an active ingredient can enhance its efficacy, metabolic stability, and binding affinity.

This compound, with its reactive bromine handle and embedded fluorine atom, is an ideal intermediate for building more complex active ingredients for the agrochemical sector. It can be used in the initial stages of a multi-step synthesis to introduce the fluorinated propanoate core, which can be further elaborated to yield the final target molecule. Its utility also extends to the synthesis of other specialty chemicals where the unique properties conferred by the fluoro-methyl group are advantageous.

Contribution to Advanced Agrochemical Precursors

While direct applications of this compound in commercially available agrochemicals are not extensively documented, its structural motifs are present in various active compounds. The presence of both a bromine and a fluorine atom offers multiple reaction sites for chemists to build upon. Halogenated compounds, in general, are crucial in the synthesis of many pesticides and herbicides.

For instance, structurally related compounds such as Methyl (R)-(+)-3-bromo-2-methylpropionate are recognized as key intermediates in the synthesis of agrochemicals. chemimpex.com The introduction of bromine and methyl groups can enhance the biological activity of the final product. chemimpex.com This suggests that this compound could serve a similar role, with the added fluorine atom potentially increasing the efficacy or modifying the mode of action of the resulting agrochemical. The carbon-fluorine bond is known for its high stability and can increase the metabolic stability of a molecule, a desirable trait in the design of modern agrochemicals.

Exploration in Novel Material Science Applications

In the realm of material science, fluorinated organic compounds are gaining increasing attention for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. While research specifically detailing the use of this compound in material science is nascent, related fluorinated esters have been explored for various applications.

For example, methyl 2-fluoroacrylate and its derivatives, which can be synthesized from precursors like methyl 2-fluoro-3-hydroxypropionate, are utilized in the pharmaceutical and material industries. google.com The polymerization of 2-fluoroacrylates is a notable route to producing materials for plastic optical fibers. google.com Given its structure, this compound could potentially serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. The presence of the bromine atom also offers a handle for further chemical modification, such as cross-linking or grafting, to create advanced materials.

Further research into the reactivity of this compound will be crucial in unlocking its full potential as a building block for new materials with enhanced performance characteristics.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Methyl 3-bromo-2-fluoro-2-methylpropanoate is anticipated to move towards more sustainable and efficient methodologies. Current synthetic approaches for similar halogenated esters often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on the development of catalytic and asymmetric methods to introduce the stereogenic center at the C2 position with high enantioselectivity.

Key areas of development are expected to include:

Catalytic Asymmetric Halogenation: The use of chiral catalysts to directly introduce the bromine and fluorine atoms onto the carbon backbone will be a primary focus. This would reduce the need for chiral starting materials or resolution steps, thereby improving atom economy and reducing costs.

Green Chemistry Principles: The implementation of greener solvents, lower reaction temperatures, and the reduction of protecting group manipulations will be crucial. The use of enzymatic reactions or biocatalysis could offer highly selective and environmentally benign synthetic routes.

Continuous Flow Synthesis: As will be discussed further, flow chemistry offers a promising alternative to traditional batch processing, allowing for safer handling of reactive intermediates and improved scalability.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantioselectivity, reduced waste | Development of novel chiral catalysts |

| Biocatalysis | Mild reaction conditions, high selectivity | Enzyme screening and engineering |

| Photoredox Catalysis | Access to novel reaction pathways | Catalyst design and reaction optimization |

Exploration of Unprecedented Reactivity Patterns and Selectivities

The presence of multiple functional groups—an ester, a bromine atom, a fluorine atom, and a methyl group—on adjacent carbon atoms suggests that this compound could exhibit unique reactivity. The interplay between the electronic effects of the halogens and the steric hindrance of the methyl group is expected to govern its chemical behavior.

Future research in this area will likely investigate:

Nucleophilic Substitution Reactions: The bromine atom at the C3 position is a primary leaving group, making it susceptible to substitution by a wide range of nucleophiles. The influence of the adjacent fluorine and methyl groups on the rate and mechanism of these reactions will be a key area of study.

Organometallic Chemistry: The formation of organometallic reagents, such as Grignard or organolithium species, by halogen-metal exchange could open up a plethora of carbon-carbon bond-forming reactions. The stability and reactivity of these intermediates will be of significant interest.

Radical Chemistry: The carbon-bromine bond can be homolytically cleaved to generate a carbon-centered radical. The subsequent reactions of this radical species could lead to the formation of complex molecular architectures.

| Reaction Type | Key Features | Potential Outcomes |

| Nucleophilic Substitution | Primary bromide as a good leaving group | Introduction of diverse functional groups |

| Organometallic Formation | Halogen-metal exchange at the C-Br bond | Carbon-carbon bond formation |

| Radical Reactions | Homolytic cleavage of the C-Br bond | Access to complex cyclic and acyclic structures |

Expansion of Applications in Chemical Biology and Advanced Materials

Halogenated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the halogen atoms. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The bromine atom provides a handle for further chemical modification.

Emerging applications for this compound are envisioned in:

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The unique stereochemistry and functional group array could be exploited to design potent and selective inhibitors of biological targets.

Chemical Probes: The compound could be used to develop chemical probes for studying biological processes. The bromine atom allows for the attachment of reporter tags, such as fluorophores or biotin, for visualization and pull-down experiments.

Materials Science: Incorporation of this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. Its use in the synthesis of liquid crystals and other advanced materials is also a possibility.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is a major trend in modern chemistry. These technologies offer improved safety, reproducibility, and scalability. The synthesis and manipulation of this compound are well-suited for these approaches.

Future research will likely focus on:

Flow Synthesis: Developing continuous flow processes for the synthesis of the target compound and its derivatives. This would enable the safe handling of potentially hazardous reagents and intermediates, as well as facilitate rapid reaction optimization. A related compound, methyl 3-bromo-3-phenylpropanoate, has been synthesized using a flow photochemical method. researchgate.net

Automated Synthesis: The use of robotic platforms for high-throughput synthesis and screening of derivatives of this compound. This would accelerate the discovery of new compounds with desired properties.

In-line Analysis: The integration of real-time analytical techniques, such as NMR and IR spectroscopy, into flow reactors to monitor reaction progress and ensure product quality.

| Technology | Benefits | Future Implementation |

| Flow Chemistry | Enhanced safety, scalability, and control | Development of continuous multi-step syntheses |

| Automated Synthesis | High-throughput screening and optimization | Rapid generation of compound libraries |

| Process Analytical Technology | Real-time monitoring and quality control | Integration of in-line analytical tools |

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-2-fluoro-2-methylpropanoate, and how can reaction conditions be optimized?

The synthesis typically involves bromination and fluorination of a methyl propanoate precursor. A stepwise approach may include:

- Bromination : Using reagents like N-bromosuccinimide (NBS) under radical initiation or bromine in a controlled environment.

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions. Optimization involves adjusting temperature (e.g., 0–5°C for bromination to avoid side reactions), solvent polarity (e.g., dichloromethane for fluorination), and stoichiometry. Characterization via ¹H/¹³C NMR and GC-MS ensures purity and structural confirmation .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm fluorine incorporation and ¹H/¹³C NMR for backbone structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy : To identify ester carbonyl (~1740 cm⁻¹) and C-Br/F stretches. Cross-referencing with literature data (e.g., CAS registry spectral libraries) is critical .

Q. What storage conditions are recommended to maintain stability?

Store at 0–6°C in airtight, light-resistant containers due to sensitivity to hydrolysis and thermal decomposition. Use desiccants (e.g., silica gel) to minimize moisture. Stability should be monitored via periodic HPLC analysis .

Q. Which purification methods are effective for isolating this compound?

- Distillation : Fractional distillation under reduced pressure (e.g., bp ~200°C, similar to 2-bromo-2-methylpropanoic acid derivatives).

- Recrystallization : Use non-polar solvents (hexane/ethyl acetate mixtures) to exploit solubility differences.

- Chromatography : Flash column chromatography with silica gel and a gradient eluent (e.g., hexane:EtOAc) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

- Kinetic Studies : Monitor reaction rates under varying temperatures and solvents (polar aprotic vs. protic).

- Isotopic Labeling : Use deuterated analogs to track substituent effects.

- Computational Modeling : DFT calculations to predict transition states and activation energies. Evidence from related bromo-fluoro esters suggests that steric hindrance from the methyl and fluorine groups slows SN2 pathways, favoring SN1 mechanisms in polar solvents .

Q. How should researchers address contradictions in reported reaction yields (e.g., 30% vs. 70%)?

- Reproduce Conditions : Verify solvent purity, catalyst batches, and inert atmosphere integrity.

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., dehalogenation or ester hydrolysis).

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, molar ratios) to identify critical factors. Contradictions often arise from trace moisture or oxygen .

Q. What experimental designs are optimal for studying substituent effects on reactivity?

- Comparative Studies : Synthesize analogs (e.g., replacing fluorine with chlorine or methyl with ethyl) and compare reaction rates.

- Structure-Activity Relationships (SAR) : Correlate electronic (Hammett constants) or steric (Taft parameters) effects with outcomes.

- Cross-Coupling Reactions : Test Suzuki-Miyaura couplings with phenylboronic acids (e.g., 3-Bromo-5-methylphenylboronic acid) to assess steric vs. electronic influences .

Q. How can side reactions during synthesis (e.g., ester hydrolysis) be minimized?

- Protective Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-Temperature Quenching : Rapid cooling after fluorination to prevent hydrolysis.

- Anhydrous Conditions : Use molecular sieves or rigorously dried solvents. Contaminants like residual acids (from bromination) must be neutralized before esterification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.